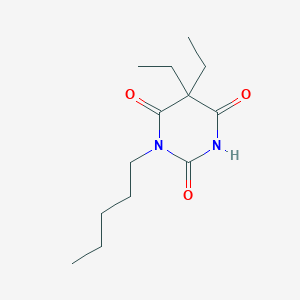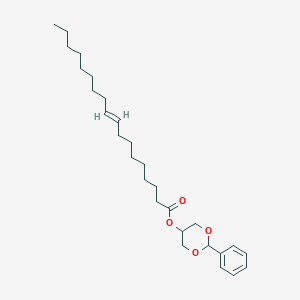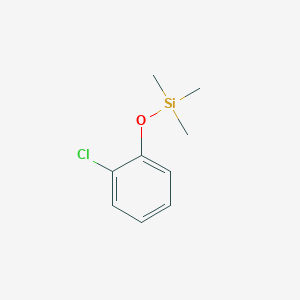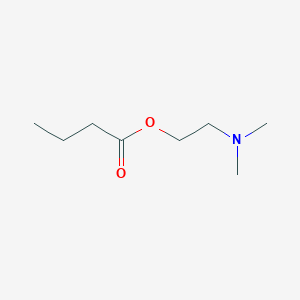
Dimethylaminoethyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dimethylaminoethyl butyrate is an organic compound with the molecular formula C8H17NO2. It is an ester derived from butanoic acid and 2-(dimethylamino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylaminoethyl butyrate can be synthesized through the esterification of butanoic acid with 2-(dimethylamino)ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of butanoic acid, 2-(dimethylamino)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions
Dimethylaminoethyl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 2-(dimethylamino)ethanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with other alcohols to form different esters and 2-(dimethylamino)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Butanoic acid and 2-(dimethylamino)ethanol.
Transesterification: Different esters and 2-(dimethylamino)ethanol.
Reduction: Corresponding alcohol.
科学的研究の応用
Dimethylaminoethyl butyrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of various industrial products, including solvents and plasticizers.
作用機序
The mechanism of action of butanoic acid, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butanoic acid and 2-(dimethylamino)ethanol. The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Butanoic acid, ethyl ester: An ester derived from butanoic acid and ethanol.
Butanoic acid, 2-methyl-, ethyl ester: An ester derived from 2-methylbutanoic acid and ethanol.
Butanoic acid, 2,3-dimethyl-, ethyl ester: An ester derived from 2,3-dimethylbutanoic acid and ethanol.
Uniqueness
Dimethylaminoethyl butyrate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
16597-65-2 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl butanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3 |
InChIキー |
NCOVMJHPLAYTJS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCCN(C)C |
正規SMILES |
CCCC(=O)OCCN(C)C |
Key on ui other cas no. |
16597-65-2 |
同義語 |
Butanoic acid 2-(dimethylamino)ethyl ester |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
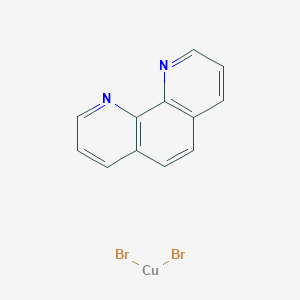
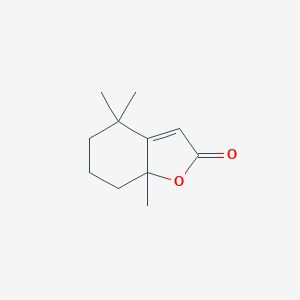
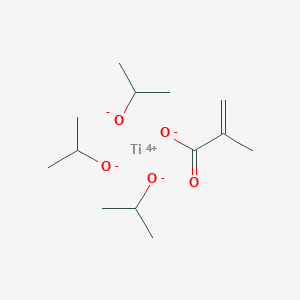
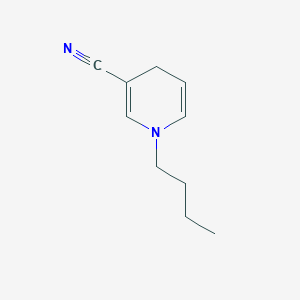
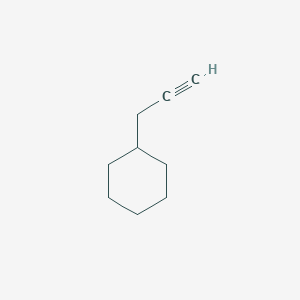
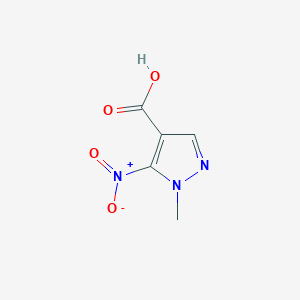
![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)
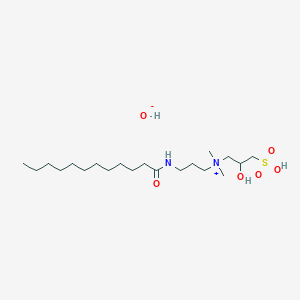
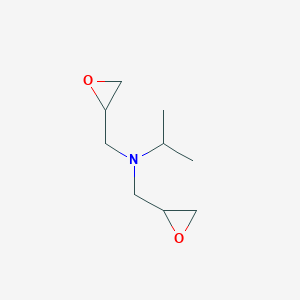
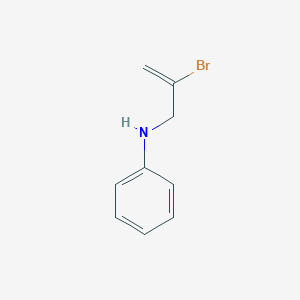
![2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B99766.png)
